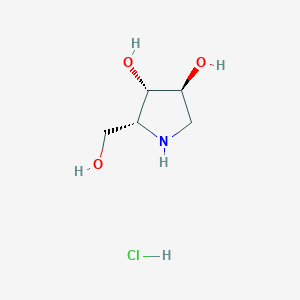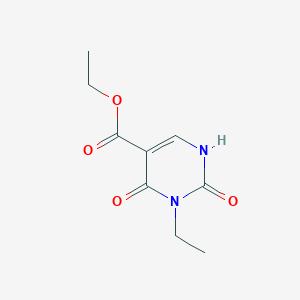
1-(2-(Pyridin-2-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-(Pyridin-2-yl)ethyl)thiourea and related compounds involves multiple steps, including protection of carboxylic acids, cyclization reactions, and interactions with different reagents. Elladiou and Patrickios (2012) demonstrated the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, showcasing a method for synthesizing polymers with potential for further modification into poly(methacrylic acid) segments (Elladiou & Patrickios, 2012). Additionally, the reaction of amino esters with phenylisothiocyanate has been used to create thiourea derivatives, as explored in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles by El-kashef et al. (2010) (El-kashef et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of thiourea derivatives and related compounds have been extensively studied. Böck et al. (2020) provided a detailed structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, highlighting the diversity in intermolecular hydrogen bonding patterns and crystal packing (Böck et al., 2020).
Chemical Reactions and Properties
1-(2-(Pyridin-2-yl)ethyl)thiourea participates in various chemical reactions, demonstrating its role as a corrosion inhibitor and in the formation of protective layers on metal surfaces. Zhang et al. (2018) described its efficacy in inhibiting mild steel corrosion in acidic media, supported by electrochemical and surface studies (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. The polymorphic forms and crystal packing of these compounds, as discussed by Böck et al. (2020), play a significant role in determining their physical behavior (Böck et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-(2-(Pyridin-2-yl)ethyl)thiourea, such as reactivity, stability under different conditions, and interactions with metals, are essential for understanding its potential applications. The study by Zhang et al. (2018) on its corrosion inhibition properties provides insight into its chemical behavior in acidic environments (Zhang et al., 2018).
Applications De Recherche Scientifique
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6 .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Thioureas have gained attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds .
- Methods of Application: The reaction mechanism can be understood via the nucleophilic addition of amino group on the intermediate 1 to give compound 2 which undergoes heterocyclization in two different routes to yield 5 .
- Results: The 1 H-NMR of compound 4 indicates one labile hydrogen which confirms the mercaptotriazole form rather thantriazolethione one .
Anti-HIV Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives have emerged as promising anti-HIV agents .
- Methods of Application: The compounds were synthesized and their anti-HIV activity was evaluated .
- Results: The study found that these thiourea derivatives showed potential as anti-HIV agents .
Antioxidant and Anti-Inflammatory Activities
- Scientific Field: Pharmacology
- Application Summary: Some thiourea derivatives have been studied for their antioxidant and anti-inflammatory activities .
- Methods of Application: The compounds were synthesized and their antioxidant and anti-inflammatory activities were evaluated .
- Results: The study found that these thiourea derivatives showed potential as antioxidant and anti-inflammatory agents .
Coordination Chemistry
- Scientific Field: Inorganic Chemistry
- Application Summary: Thioureas have gained attention because of their use in the synthesis of several important heterocyclic compounds and their coordination chemistry toward metal ions .
- Methods of Application: The compounds were synthesized and their coordination chemistry was studied .
- Results: The study found that these thiourea derivatives showed potential in complex formation and as heterocycle synthons .
Propriétés
IUPAC Name |
2-pyridin-2-ylethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLXTZMRWVQZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630952 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-yl)ethyl]thiourea | |
CAS RN |
180403-26-3 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)










![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
